Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1194374-72-5
VCID: VC3258270
InChI: InChI=1S/C9H14N2O2/c1-3-6-5-7(10)8(11-6)9(12)13-4-2/h5,11H,3-4,10H2,1-2H3
SMILES: CCC1=CC(=C(N1)C(=O)OCC)N
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate

CAS No.: 1194374-72-5

Cat. No.: VC3258270

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate - 1194374-72-5

Specification

CAS No. 1194374-72-5
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C9H14N2O2/c1-3-6-5-7(10)8(11-6)9(12)13-4-2/h5,11H,3-4,10H2,1-2H3
Standard InChI Key YVRLPBNXXIMQMY-UHFFFAOYSA-N
SMILES CCC1=CC(=C(N1)C(=O)OCC)N
Canonical SMILES CCC1=CC(=C(N1)C(=O)OCC)N

Introduction

Chemical Structure and Properties

Structural Characteristics

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate features a distinctive molecular architecture with several key structural elements:

  • A pyrrole ring (five-membered aromatic heterocycle containing nitrogen)

  • An amino group (-NH₂) at the 3-position

  • An ethyl ester functional group (-COOC₂H₅) at the 2-position

  • An ethyl group (-C₂H₅) at the 5-position

  • A hydrogen atom attached to the nitrogen of the pyrrole ring (1H)

This molecular arrangement contributes to the compound's chemical behavior and reactivity profile, particularly its ability to participate in various chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate are summarized in the following table:

PropertyValue/Description
Molecular FormulaC₉H₁₄N₂O₂
Molecular Weight182.22 g/mol
CAS Number1194374-72-5
Physical StateSolid (inferred based on structure)
SolubilitySoluble in organic solvents due to the ethyl ester group
Chemical CharacterBasic properties due to the amino group
ReactivitySuitable for acylation and alkylation reactions

The compound exhibits basic properties due to the presence of the amino group at the 3-position, making it a candidate for various chemical reactions . The ethyl ester group contributes to its solubility in organic solvents and provides a site for further chemical modifications .

Spectral and Structural Identifiers

The compound can be identified and characterized using various spectroscopic techniques and structural identifiers:

Identifier TypeValue
InChIInChI=1S/C9H14N2O2/c1-3-6-5-7(10)8(11-6)9(12)13-4-2/h5,11H,3-4,10H2,1-2H3
InChI KeyYVRLPBNXXIMQMY-UHFFFAOYSA-N
SMILESCCC1=CC(=C(N1)C(=O)OCC)N
PubChem CID45790124

Applications

Chemical Synthesis Applications

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate serves as a versatile building block in organic synthesis:

  • It functions as an intermediate in the creation of more complex heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.

  • The compound's functional groups provide multiple sites for further transformations, enabling the synthesis of diverse derivatives with varied properties.

  • The pyrrole core structure appears in numerous natural products and bioactive molecules, making this compound valuable for constructing analogs with potential biological activities.

Biological Activities

Biological ActivityObservations in Related Compounds
AntiviralPyrrole derivatives have shown activity against various viral infections
Anti-inflammatorySome pyrrole compounds exhibit anti-inflammatory effects through different mechanisms
AnticancerCertain pyrrole derivatives demonstrate cytotoxic effects against cancer cell lines
AntimicrobialMany pyrrole-containing compounds possess antibacterial and antifungal properties

The compound's ability to donate and accept hydrogen bonds, as well as its potential to interact with enzymes, suggests it could exhibit similar biological effects as other pyrrole derivatives.

Structure-Activity Relationships

The presence of the amino group at the 3-position and the ethyl group at the 5-position may influence the compound's biological activity profile. These functional groups can participate in key interactions with biological targets, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions .

Future Research Directions

Research on Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate is relatively limited, suggesting several potential areas for future investigation:

Synthesis Optimization

Development of more efficient and selective synthesis methods would be valuable for producing this compound with higher yields and purity. This might include exploring green chemistry approaches and catalytic methods to improve sustainability.

Biological Activity Screening

Comprehensive evaluation of the compound's biological activities through in vitro and in vivo studies would provide valuable insights into its potential therapeutic applications. This could include screening against various disease targets, such as cancer cell lines, microbial pathogens, and inflammatory mediators.

Structural Modifications

Investigation of structure-activity relationships through the creation of analogs with modified substituents could lead to the development of more potent or selective compounds with enhanced biological properties.

Mechanism Studies

Studies on the compound's interactions with biological targets would help elucidate its mechanisms of action and potential therapeutic applications. This might involve techniques such as molecular docking, binding assays, and enzyme inhibition studies.

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